molecular formula C18H37NO2 B570261 Palmitoylethanolamide-d4 CAS No. 946524-34-1

Palmitoylethanolamide-d4

Cat. No. B570261
CAS RN: 946524-34-1
M. Wt: 303.523
InChI Key: HXYVTAGFYLMHSO-RZOBCMOLSA-N
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Description

Palmitoylethanolamide-d4 (PEA-d4) is the deuterium labeled version of Palmitoylethanolamide (PEA). PEA is an endogenous fatty acid amide and a lipid modulator . It has been studied in in vitro and in vivo systems using exogenously added or dosed compound . There is evidence that it binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain .


Synthesis Analysis

The synthesis of PEA-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

PEA-d4 is a derivative of polyunsaturated fatty acids, which can be long-chain amides, esters, or ethers capable of binding to and activating cannabinoid receptors .


Chemical Reactions Analysis

PEA is metabolized by the cellular enzymes fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amide hydrolase (NAAA), the latter of which has more specificity toward PEA over other fatty acid amides .

Safety and Hazards

PEA is generally considered safe, and without adverse drug reactions (ADRs) or drug interactions . A 2016 study assessing safety claims in sixteen clinical trials, six case reports/pilot studies and a meta‐analysis of PEA as an analgesic, concluded that for treatment periods up to 49 days, clinical data argued against serious ADRs .

Future Directions

The therapeutic impact of PEA reverberates across diverse physiological systems, such as the central nervous system, gastrointestinal tract, vascular network, and the digestive and respiratory system . These attributes have fostered collaborations targeting conditions such as Alzheimer’s disease, multiple sclerosis, cerebral ischemia, neuroinflammation, general inflammation, pain, coagulopathy, steatohepatitis, and acute lung injury . Nevertheless, the imperative of reinforcing clinical investigation is evident . This review notably underscores the pivotal necessity for methodologically rigorous clinical trials to definitively establish the translational efficacy of PEA in ameliorating diverse inflammatory pathologies within the human milieu .

properties

IUPAC Name

N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYVTAGFYLMHSO-RZOBCMOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoylethanolamide-d4

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